molecular formula C25H22N4O3 B11702437 2-{(3Z)-3-[(4-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

2-{(3Z)-3-[(4-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B11702437
M. Wt: 426.5 g/mol
InChI Key: SNNOLSGNCVAOIS-UHFFFAOYSA-N
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Description

2-{(3Z)-3-[(4-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole ring, a hydrazone linkage, and a benzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-3-[(4-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the hydrazone linkage and the benzoyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazone linkage or other functional groups.

    Substitution: The benzoyl group or other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{(3Z)-3-[(4-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and benzoyl group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
  • Memantine related compound B

Uniqueness

Compared to similar compounds, 2-{(3Z)-3-[(4-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-4-methylbenzamide

InChI

InChI=1S/C25H22N4O3/c1-16-7-11-18(12-8-16)24(31)28-27-23-20-5-3-4-6-21(20)29(25(23)32)15-22(30)26-19-13-9-17(2)10-14-19/h3-14,32H,15H2,1-2H3,(H,26,30)

InChI Key

SNNOLSGNCVAOIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C)O

Origin of Product

United States

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